molecular formula C11H14N2O B170112 (S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole CAS No. 108915-04-4

(S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

Cat. No. B170112
M. Wt: 190.24 g/mol
InChI Key: OAQJLSASJWIYMU-SNVBAGLBSA-N
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Description

The compound “(S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole” is a complex organic molecule. It contains a pyridin-2-yl group, which is a common motif in many biologically active compounds . The isopropyl group is a common alkyl substituent, and the 4,5-dihydrooxazole ring is a heterocyclic component often found in various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . These techniques can provide detailed information about the compound’s geometry, connectivity, and electronic structure.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the pyridin-2-yl group might participate in nucleophilic substitution reactions . The oxazole ring could potentially undergo reactions at the nitrogen or oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridin-2-yl group could potentially increase the compound’s polarity and influence its solubility in various solvents .

Scientific Research Applications

Organic Synthesis and Catalysis

Heterocyclic N-oxide molecules, including pyridine derivatives, are known for their versatility as synthetic intermediates in organic chemistry. They play crucial roles in metal complexes formation, asymmetric catalysis, and the design of catalysts. Their significance extends to medicinal applications, demonstrating activities against various diseases due to their biological importance (Li et al., 2019).

Drug Development

Pyridine and its derivatives have been identified for their broad spectrum of biological and medicinal applications. They show potential in acting as bases for optical sensors due to their biological relevance, which includes a range of activities from antibacterial to anticancer properties. This makes them suitable candidates for developing new therapeutic agents (Jindal & Kaur, 2021).

Sensing Materials

The compounds containing heteroatoms, like pyridine derivatives, have been extensively utilized as recognition units for the synthesis of optical sensors. Their capability to form coordination and hydrogen bonds makes them ideal for use as sensing probes in various applications, highlighting their significance in both biological and medicinal fields (Wojcicka & Nowicka-Zuchowska, 2018).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

(4S)-4-propan-2-yl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(2)10-7-14-11(13-10)9-5-3-4-6-12-9/h3-6,8,10H,7H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQJLSASJWIYMU-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

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